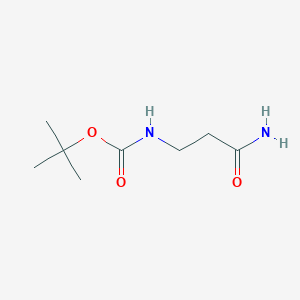

tert-Butyl (3-amino-3-oxopropyl)carbamate

Übersicht

Beschreibung

tert-Butyl (3-amino-3-oxopropyl)carbamate is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.23 g/mol . It is commonly used in organic synthesis and serves as a building block for various chemical reactions. This compound is known for its stability and versatility in different chemical environments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl (3-amino-3-oxopropyl)carbamate can be synthesized through several methods. One common method involves the reaction of tert-butyl carbamate with 3-aminopropanoic acid under controlled conditions . The reaction typically requires a catalyst and is carried out at room temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to optimize the yield and minimize impurities . The compound is then purified through crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (3-amino-3-oxopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include oxo derivatives, amines, and substituted carbamates .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Drug Development

Tert-butyl (3-amino-3-oxopropyl)carbamate has been explored as a building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. For example, it has been utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to degrade specific proteins within cells, offering a novel approach to treating diseases such as cancer .

1.2 Anticancer Research

In a study investigating the degradation of estrogen receptors in breast cancer cells, this compound was part of a compound that demonstrated significant efficacy in reducing ERα levels. The compound's ability to facilitate targeted protein degradation highlights its potential as a therapeutic agent in oncology .

Biochemical Applications

2.1 Enzyme Inhibition Studies

Research has indicated that this compound can act as an enzyme inhibitor in various biochemical pathways. For instance, it has been tested for its ability to inhibit specific proteases involved in disease processes, making it a candidate for further exploration in drug development aimed at modulating enzyme activity .

2.2 Protein Interaction Studies

The compound's structural features allow it to interact with various biomolecules, making it useful in studying protein-protein interactions. This application is crucial for understanding cellular processes and can aid in the identification of new therapeutic targets .

Synthesis and Modification

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Modifications to its structure can lead to derivatives with enhanced biological activity or improved solubility profiles, which are critical factors in drug formulation .

Case Studies

Wirkmechanismus

The mechanism of action of tert-Butyl (3-amino-3-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The pathways involved include nucleophilic substitution and addition reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl (3-aminopropyl)carbamate

- tert-Butyl N-(3-hydroxypropyl)carbamate

- tert-Butyl 3-amino-3-oxopropyl(benzyl)carbamate

Uniqueness

tert-Butyl (3-amino-3-oxopropyl)carbamate is unique due to its stability and versatility in various chemical reactions. It offers a balance between reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial production .

Biologische Aktivität

Introduction

tert-Butyl (3-amino-3-oxopropyl)carbamate is a carbamate derivative with significant biological activity, primarily studied for its role in enzyme mechanisms, protein modifications, and as an intermediate in pharmaceutical synthesis. This compound, with the molecular formula C₈H₁₆N₂O₃ and a molecular weight of 188.23 g/mol, has garnered attention for its versatility in both organic synthesis and biological applications.

Chemical Structure and Properties

The structure of this compound includes a tert-butyl group and an amino acid derivative, which contributes to its reactivity and stability. The compound can be synthesized through various methods, including the reaction of tert-butyl carbamate with 3-aminopropanoic acid under controlled conditions.

Synthesis Methods

| Method | Description |

|---|---|

| Direct Reaction | Reaction of tert-butyl carbamate with 3-aminopropanoic acid. |

| Industrial Production | Large-scale synthesis using automated reactors with controlled conditions. |

Biological Activity

Mechanism of Action

The biological activity of this compound primarily involves its interaction with proteins and enzymes. It can form covalent bonds with nucleophilic sites on these biomolecules, leading to modifications that can alter their activity. This mechanism is crucial for understanding its role in enzyme inhibition and activation.

Applications in Biological Research

- Enzyme Mechanisms : The compound is utilized to study various enzyme mechanisms, providing insights into catalytic processes and enzyme-substrate interactions.

- Protein Modifications : It serves as a tool for modifying proteins, allowing researchers to investigate the effects of such modifications on protein function.

- Pharmaceutical Intermediate : As an intermediate in drug synthesis, it plays a vital role in developing bioactive compounds .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in biological systems:

- Study on Enzyme Inhibition : A research study demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.

- Protein Degradation Mechanisms : In another investigation, the compound was used to explore protein degradation pathways via the ubiquitin-proteasome system, indicating its role in cellular regulation and potential therapeutic applications against diseases like cancer .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| tert-Butyl (3-aminopropyl)carbamate | Moderate enzyme inhibition |

| tert-Butyl N-(3-hydroxypropyl)carbamate | Limited protein modification |

| tert-Butyl 3-amino-3-oxopropyl(benzyl)carbamate | Enhanced stability and reactivity |

Eigenschaften

IUPAC Name |

tert-butyl N-(3-amino-3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-4-6(9)11/h4-5H2,1-3H3,(H2,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIHCTNHDMVMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572691 | |

| Record name | N~3~-(tert-Butoxycarbonyl)-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65983-35-9 | |

| Record name | N~3~-(tert-Butoxycarbonyl)-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.